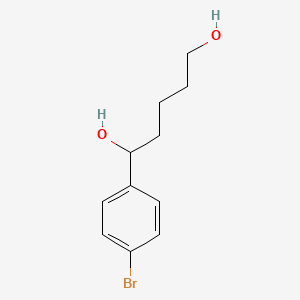

1-(4-Bromophenyl)-pentane-1,5-diol

Descripción

1-(4-Bromophenyl)-pentane-1,5-diol is a diol derivative featuring a pentane-1,5-diol backbone substituted with a 4-bromophenyl group at the 1-position. For example, compounds like 1-(4-bromophenyl)-1,4-pentanedione (a diketone intermediate) have been synthesized using NaOH-mediated reactions under controlled conditions .

Propiedades

Fórmula molecular |

C11H15BrO2 |

|---|---|

Peso molecular |

259.14 g/mol |

Nombre IUPAC |

1-(4-bromophenyl)pentane-1,5-diol |

InChI |

InChI=1S/C11H15BrO2/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7,11,13-14H,1-3,8H2 |

Clave InChI |

QSTQWKKLJVAEKV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(CCCCO)O)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs with Aromatic Substitutions

3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)pentane-1,5-diol ():

This compound shares the pentane-1,5-diol backbone but substitutes the 1-position with a 5-methylfuran-2-yl group and the 3-position with a 4-bromophenyl group. The furan ring introduces polarity and hydrogen-bonding capacity, contrasting with the purely hydrophobic bromophenyl group in the target compound. The stereochemical isomer ratio (1:0.67) and yield (78%) suggest that substitution patterns significantly impact synthetic efficiency and stereoselectivity .

Functional Analogs: Diols with Varying Substituents

- Pentane-1,5-diol (): The parent diol lacks aromatic substituents and is widely used as a percutaneous absorption enhancer. Studies show it increases drug penetration by 5–10× compared to controls, with low irritation risk (LD50 in rats: 5.89 g/kg) .

Propane-1,2-diol ():

A shorter-chain diol with less lipophilicity (logP ~ -0.92 vs. pentane-1,5-diol’s logP ~ 0.12). Comparative studies show pentane-1,5-diol outperforms propane-1,2-diol as an absorption enhancer (e.g., 5% pentane-1,5-diol increased terbinafine absorption 5× vs. control, while propane-1,2-diol showed weaker effects) .

Fluorinated Diol Derivatives ():

Fluorinated pentane-1,5-diol derivatives exhibit strong correlations between logKp (skin permeability) and logPOW (octanol-water partition coefficient). For example:

- Single-position fluorinated diols : r² = 0.97

- Skipped fluorination motifs : r² = 0.95

The bromophenyl group, being bulkier and more lipophilic than fluorine, may further amplify logPOW and skin permeability but could reduce aqueous solubility .

Key Data Tables

Table 1: Physicochemical Properties of Selected Diols

| Compound | logP | Water Solubility | Skin Permeability (logKp) |

|---|---|---|---|

| Pentane-1,5-diol | 0.12 | High | -2.1 (baseline) |

| 1-(4-Bromophenyl)-pentane-1,5-diol* | ~2.5† | Moderate | Estimated -1.5 to -1.8‡ |

| Propane-1,2-diol | -0.92 | Very High | -3.0 |

*Predicted based on bromophenyl substituent effects. ‡Extrapolated from fluorinated analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.